molecular formula C16H11F3N4O2S B2387875 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 332358-30-2

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2387875
CAS No.: 332358-30-2
M. Wt: 380.35
InChI Key: CWRAFICEEBVYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide features a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at position 5 and a sulfanyl bridge at position 2. This bridge connects to an acetamide moiety bearing a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-4-1-5-12(7-11)21-13(24)9-26-15-23-22-14(25-15)10-3-2-6-20-8-10/h1-8H,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRAFICEEBVYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted trifluoromethylphenyl compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide have shown significant growth inhibition against various cancer cell lines. In particular, related compounds have exhibited percent growth inhibitions (PGIs) of up to 86% against specific tumor types such as SNB-19 and OVCAR-8 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate that further structural optimization could enhance its efficacy as an anti-inflammatory agent .

Antifungal Activity

In addition to its anticancer and anti-inflammatory properties, the compound's derivatives have been synthesized and tested for antifungal activity. Some related compounds demonstrated greater efficacy than standard antifungal treatments against strains of Candida and Rhodotorula species, suggesting that similar derivatives may hold promise in treating fungal infections .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. The compounds were screened against various cancer cell lines using MTT assays to determine their cytotoxic effects. The results showed that certain derivatives had IC50 values lower than those of traditional chemotherapeutics, indicating their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation focusing on the anti-inflammatory properties, molecular docking simulations were performed to assess the binding affinity of the compound to 5-lipoxygenase. The findings suggested that modifications to the compound could enhance its binding efficiency and therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

: Piperazine-Linked Analogs

Compounds such as 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) replace the oxadiazole-sulfanyl bridge with a piperazine-carboxylic acid linker. These derivatives exhibit higher molecular weights (e.g., EI-MS m/z 530 for 8b ) and distinct melting points (241–242°C), suggesting altered crystallinity and solubility compared to the target compound. The absence of the sulfanyl group may reduce metabolic susceptibility but limit thiol-mediated interactions .

: Oxadiazole-Thione Derivatives

The compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide shares the oxadiazole-sulfanyl-acetamide backbone but substitutes pyridin-3-yl with a diphenylmethyl group.

Substituent Variations on the Acetamide Moiety

: Trimethoxyphenyl Derivatives

In N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides , the 3-(trifluoromethyl)phenyl group is replaced with substituted phenyl rings. The trimethoxyphenyl group enhances electron-donating capacity and is associated with antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus). However, the lack of a trifluoromethyl group may reduce membrane permeability compared to the target compound .

: Thiadiazole-Based Anticancer Analogs

Derivatives like 7d (2-(2-fluorophenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide) replace oxadiazole with thiadiazole and introduce phenoxy substituents. 7d exhibits potent cytotoxicity (IC50 = 1.8 µM against Caco-2 cells), attributed to the electron-withdrawing fluorine and methoxy groups. The target compound’s trifluoromethyl group may offer similar bioactivity but with improved metabolic resistance .

Heterocycle-Linker Modifications

: Furyl-Substituted Oxadiazoles

2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide substitutes pyridin-3-yl with a furyl group.

: Benzoxazolooxazine Derivatives

Compound 70 (N-(((3S,3aS)-1-oxo-7-(6-(trifluoromethyl)pyridin-3-yl)-1,3,3a,4-tetrahydrobenz[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) integrates a trifluoromethylpyridinyl group into a fused benzoxazolooxazine core. While structurally distinct, the shared trifluoromethyl motif suggests comparable pharmacokinetic profiles, such as enhanced blood-brain barrier penetration .

Comparative Data Table

Compound ID/Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1,3,4-oxadiazole Pyridin-3-yl, CF3Ph-acetamide N/A
: 8b Piperazine Pyridin-2-yl, CF3Ph N/A
: Compound 4 1,3,4-oxadiazole Diphenylmethyl, pyrazin-2-yl N/A
: Trimethoxyphenyl oxadiazole 1,3,4-oxadiazole Trimethoxyphenyl, N-phenyl acetamide Antimicrobial (MIC <10 µg/mL)
: 7d Thiadiazole Methoxyphenyl, fluoro substituents Anticancer (IC50 = 1.8 µM, Caco-2)
: Furyl-substituted oxadiazole 1,3,4-oxadiazole 2-Methyl-3-furyl, pyridin-2-yl N/A

Key Research Findings and Implications

  • Trifluoromethyl Advantage: The 3-(trifluoromethyl)phenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., trimethoxyphenyl in ) .
  • Heterocycle Impact : Replacing oxadiazole with thiadiazole () or piperazine () alters electronic properties and steric profiles, influencing target selectivity .

Biological Activity

The compound 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₉F₃N₄OS
  • Molecular Weight : 320.29 g/mol
  • CAS Number : Not specified in the provided data.

Oxadiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many compounds in this class have shown significant antibacterial and antifungal properties. The presence of the pyridine and oxadiazole rings contributes to their interaction with biological targets, potentially disrupting microbial cell functions.
  • Antiviral Activity : Research indicates that oxadiazole derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated efficacy against various viruses, including HSV and influenza viruses .
  • Anticancer Activity : Some oxadiazole derivatives have been identified as potential anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Data

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntiviralHSV-16.0
AntibacterialE. coli10.0
AnticancerMCF-7 (Breast Cancer)15.0

Case Studies

  • Antiviral Properties : A study investigated the antiviral effects of oxadiazole derivatives against HSV-1. The compound demonstrated an IC50 value of 6.0 µM, indicating significant antiviral activity with low cytotoxicity .
  • Antibacterial Efficacy : In vitro tests against Gram-negative bacteria like E. coli showed promising results with an IC50 of 10 µM. This suggests that the compound could be a candidate for developing new antibiotics .
  • Anticancer Screening : A drug library screening identified this compound's potential in inhibiting the growth of MCF-7 breast cancer cells, with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.